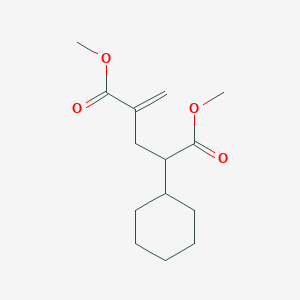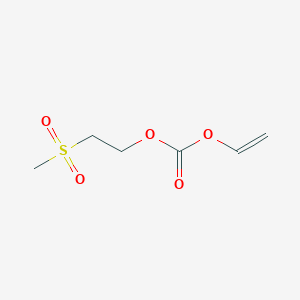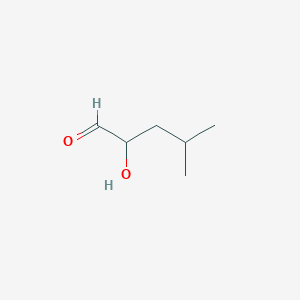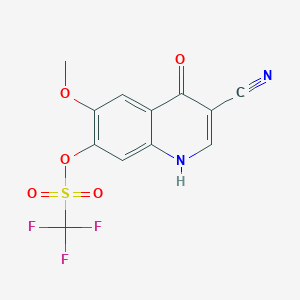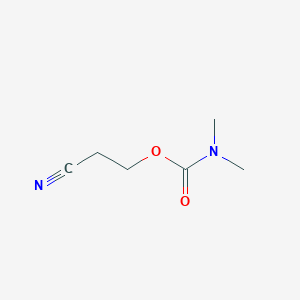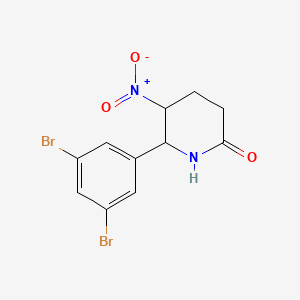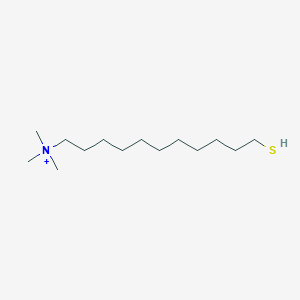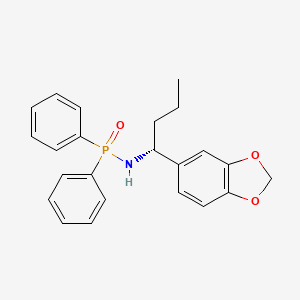
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine is a complex organic compound characterized by the presence of a benzodioxole ring, a diphenylphosphoryl group, and a butan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Diphenylphosphoryl Group: The diphenylphosphoryl group can be introduced via a phosphorylation reaction using diphenylphosphoryl chloride and a suitable base.
Attachment of the Butan-1-amine Moiety: The final step involves the coupling of the benzodioxole and diphenylphosphoryl intermediates with butan-1-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or phosphoryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or phosphoryl derivatives.
Applications De Recherche Scientifique
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine: shares structural similarities with other benzodioxole derivatives and diphenylphosphoryl compounds.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide.
Diphenylphosphoryl Compounds: Compounds containing the diphenylphosphoryl group, such as diphenylphosphoryl azide.
Uniqueness
- The unique combination of the benzodioxole ring, diphenylphosphoryl group, and butan-1-amine moiety in this compound provides distinct chemical and biological properties.
- Its specific stereochemistry (1R) may confer unique interactions with molecular targets, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
398453-29-7 |
|---|---|
Formule moléculaire |
C23H24NO3P |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine |
InChI |
InChI=1S/C23H24NO3P/c1-2-9-21(18-14-15-22-23(16-18)27-17-26-22)24-28(25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-16,21H,2,9,17H2,1H3,(H,24,25)/t21-/m1/s1 |
Clé InChI |
DXITXGWDDBOVOC-OAQYLSRUSA-N |
SMILES isomérique |
CCC[C@H](C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCCC(C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


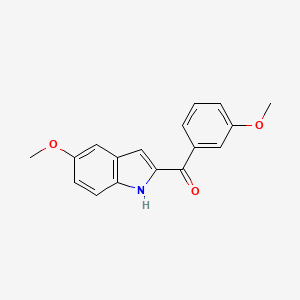
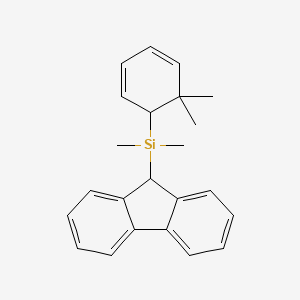
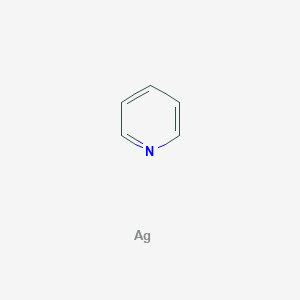
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
